3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid
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Overview
Description
3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-methylphenoxy group and a propanoyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene derivatives with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The resulting intermediate can then be reacted with 4-methylphenol to introduce the 4-methylphenoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carbonyl groups.
Substitution: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) can be used for bromination of the aromatic ring.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(4-Methoxyphenoxy)propanoyl]amino}-2-methylbenzamide
- 3-[2-[[3-Acetamido-3-(4-methylphenyl)propanoyl]amino]ethyl]benzoic acid
Uniqueness
3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of both a 4-methylphenoxy group and a propanoyl amide linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-[2-(4-methylphenoxy)propanoylamino]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-6-8-15(9-7-11)22-12(2)16(19)18-14-5-3-4-13(10-14)17(20)21/h3-10,12H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
QZJLHXRPPRGTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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